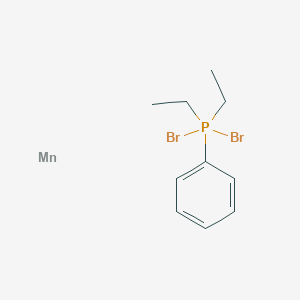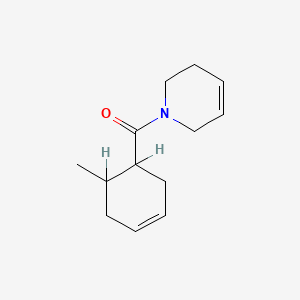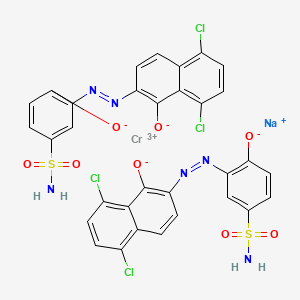
2,4-Methano-2,4-didehydroadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Methano-2,4-didehydroadamantane is a fascinating organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol It belongs to the class of propellanes, which are known for their unique and strained bicyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-2,4-didehydroadamantane typically involves the use of specialized organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Methano-2,4-didehydroadamantane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2,4-Methano-2,4-didehydroadamantane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Wirkmechanismus
The mechanism by which 2,4-Methano-2,4-didehydroadamantane exerts its effects is primarily through its strained bicyclic structure. This strain leads to high reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes and proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: Another member of the propellane family, known for its use in antiviral drugs.
Pentacycloundecane: A compound with a similar strained ring structure, used in photochemical studies.
Uniqueness
2,4-Methano-2,4-didehydroadamantane stands out due to its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .
Eigenschaften
CAS-Nummer |
73586-31-9 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
pentacyclo[5.3.1.02,4.02,5.04,9]undecane |
InChI |
InChI=1S/C11H14/c1-6-2-8-4-7(1)10-5-11(8,10)9(10)3-6/h6-9H,1-5H2 |
InChI-Schlüssel |
BYDHYGGDDSJOII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1C45C3(C4)C5C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)


![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)







